
(4-(2-Hydroxypropyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . Piperazine derivatives have been studied for their potential antihypertensive properties . The compound also contains a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. Thiadiazole derivatives have been studied for their potential medicinal properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and IR spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. Piperazine derivatives, for example, can undergo various reactions due to the presence of the piperazine ring .Wissenschaftliche Forschungsanwendungen
Scientific Research Applications: Insights from Related Compounds
Although direct information on "(4-(2-Hydroxypropyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride" is scarce, insights can be drawn from research on structurally related compounds, particularly focusing on arylpiperazine derivatives, their pharmacological applications, and methodologies for their analysis and synthesis. Arylpiperazine derivatives are notable for their wide range of pharmacological activities, including antipsychotic, antidepressant, and anti-inflammatory effects, as well as their roles in targeting neurotransmitter receptors.
Arylpiperazine Derivatives Pharmacology Arylpiperazine derivatives have been extensively studied for their clinical applications, primarily in the treatment of depression, psychosis, or anxiety. These compounds are known for their extensive pre-systemic and systemic metabolism and have shown a variety of serotonin receptor-related effects in humans and animals. The metabolic pathways, tissue distribution, and pharmacological actions of these derivatives highlight the importance of arylpiperazine structures in developing therapeutic agents (S. Caccia, 2007).
Drug Development and Safety The safety profiles, efficacy, and tolerability of novel drugs containing piperazine structures, such as lurasidone for psychotic and mood disorders, provide a framework for understanding how structural modifications can influence therapeutic potential and adverse effects. These insights are crucial for the rational design and development of new pharmaceuticals (M. Pompili et al., 2018).
DNA Interaction and Microbial Applications Studies on compounds like Hoechst 33258, a minor groove binder to DNA, show the significance of piperazine and its derivatives in understanding DNA interactions and developing agents for biological research and potential therapeutic applications. This highlights the versatile use of piperazine derivatives in both understanding biological mechanisms and developing new therapeutic strategies (U. Issar & R. Kakkar, 2013).
Chemical Synthesis and Material Science The chemical synthesis, structural modification, and application of piperazine derivatives in various fields, including material science and chemical biology, demonstrate the compound's versatility. These aspects are crucial for the development of new materials and molecular entities with specific functions.
Wirkmechanismus
Eigenschaften
IUPAC Name |
[4-(2-hydroxypropyl)piperazin-1-yl]-(4-propylthiadiazol-5-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S.ClH/c1-3-4-11-12(20-15-14-11)13(19)17-7-5-16(6-8-17)9-10(2)18;/h10,18H,3-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKQXFOBOJFSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCN(CC2)CC(C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[[2-[3-(Difluoromethyl)phenyl]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2777660.png)
![7-(3-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2777661.png)
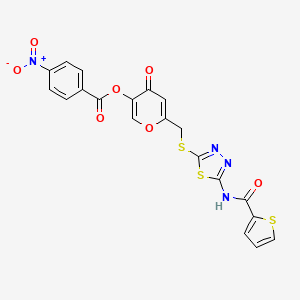

![N-(4-isopropylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2777669.png)

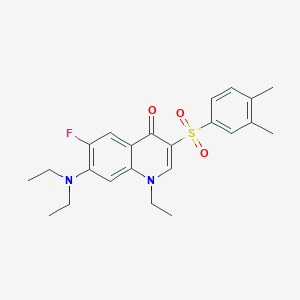
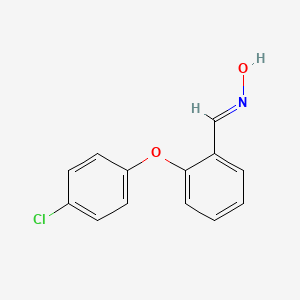
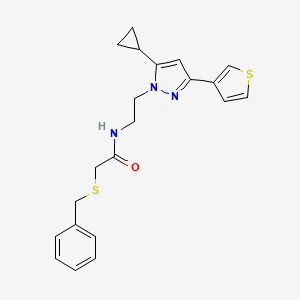
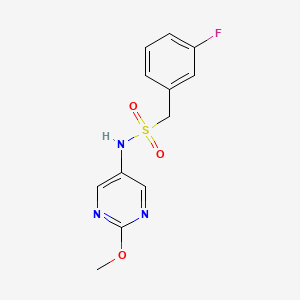
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzenesulfonamide](/img/structure/B2777676.png)


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2777682.png)
